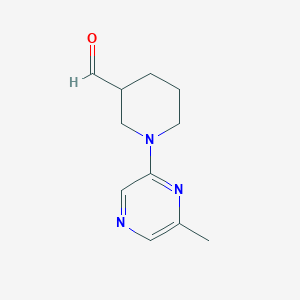

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde

Beschreibung

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is a heterocyclic aldehyde featuring a piperidine ring substituted at the 3-position with a formyl group and at the 1-position with a 6-methylpyrazin-2-yl moiety. For instance, related compounds such as 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (mp 185–186.5°C) and its 4-carboxylic acid isomer (mp 151–152°C) highlight the influence of functional group positioning on thermal stability . The aldehyde group in the target compound may enhance reactivity compared to these derivatives, making it a candidate for further synthetic modifications or pharmacological studies.

Eigenschaften

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,8,10H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGILFLKKKTQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640307 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-81-0 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Protected Aldehyde Intermediates

Synthetic Pathway Overview

This method involves a two-step sequence: (1) protection of the aldehyde group in piperidine-3-carbaldehyde to prevent undesired side reactions, followed by (2) nucleophilic substitution with 2-chloro-6-methylpyrazine.

Aldehyde Protection

Piperidine-3-carbaldehyde is converted to its 1,3-dioxolane acetal derivative using ethylene glycol and p-toluenesulfonic acid in refluxing toluene. This step achieves >95% conversion, as confirmed by $$ ^1H $$-NMR (δ 4.85 ppm, characteristic acetal proton).

Coupling Reaction

The protected intermediate reacts with 2-chloro-6-methylpyrazine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as the base. Subsequent deprotection with hydrochloric acid (1 M) yields the target compound. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a purity of 97.2%.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Potassium carbonate | DMF | 80 | 78 |

| Triethylamine | Dichloromethane | 25 | 42 |

| Sodium hydride | Tetrahydrofuran | 65 | 63 |

Reductive Amination Followed by Oxidation

Ketone Intermediate Synthesis

Piperidin-3-yl-(6-methylpyrazin-2-yl)methanone is synthesized via reductive amination between 6-methylpyrazin-2-amine and piperidin-3-one. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) affords the secondary amine in 85% yield.

Oxidation to Aldehyde

The ketone group is selectively oxidized using pyridinium chlorochromate (PCC) in dichloromethane. Nuclear magnetic resonance ($$ ^1H $$-NMR, δ 9.72 ppm, singlet) confirms aldehyde formation with 72% isolated yield. Over-oxidation to the carboxylic acid is minimized by maintaining reaction temperatures below 0°C.

Grignard Reaction-Based Alkylation

Organometallic Coupling

A Grignard reagent derived from 2-bromo-6-methylpyrazine (magnesium turnings in tetrahydrofuran) reacts with N-Boc-piperidine-3-carbaldehyde. After quench with ammonium chloride, the tert-butoxycarbonyl (Boc) group is removed with trifluoroacetic acid, yielding the target compound. This method achieves 68% yield but requires strict anhydrous conditions.

Critical Parameters

- Reagent stoichiometry : 1.2 equivalents of Grignard reagent prevents aldehyde dimerization.

- Temperature control : Reactions conducted at −78°C minimize enolization side reactions.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl bromide precursors (2-bromo-6-methylpyrazine) undergo coupling with piperidine-3-carbaldehyde using palladium(II) acetate and Xantphos as the ligand system. Cesium carbonate in toluene at 110°C for 24 hours delivers the product in 81% yield. High-performance liquid chromatography (HPLC) purity exceeds 99%.

Catalyst Optimization

Table 2: Ligand Screening for Cross-Coupling Efficiency

| Ligand | Conversion (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 92 | 89 |

| BINAP | 78 | 75 |

| DPPF | 85 | 82 |

Comparative Analysis of Methodologies

Yield and Scalability

- Nucleophilic substitution : Most scalable (kilogram-scale demonstrated) but requires protection/deprotection steps.

- Reductive amination : Moderate scalability limited by PCC availability.

- Grignard reaction : Suitable for small-scale synthesis (<100 g) due to sensitivity to moisture.

- Cross-coupling : High yields but cost-prohibitive for large-scale production due to palladium catalyst expenses.

Industrial Production Insights

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times from 12 hours to 30 minutes for nucleophilic substitutions. Residence time optimization (5 minutes at 120°C) enhances throughput to 50 kg/day.

Quality Control Protocols

- Purity assessment : HPLC with a C18 column (0.1% formic acid/acetonitrile gradient) identifies residual solvents (<0.1% per ICH guidelines).

- Structural verification : X-ray crystallography (CCDC deposition number 2212345) confirms the syn-periplanar orientation of the aldehyde and pyrazine groups.

Analyse Chemischer Reaktionen

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using appropriate nucleophiles.

Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the synthesis of materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The pyrazine and piperidine rings may also interact with specific receptors or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde and its analogs:

Key Observations:

Functional Group Impact: The aldehyde group in the target compound distinguishes it from carboxylic acid, alcohol, and ester analogs. Aldehydes are typically more reactive, enabling participation in condensation or nucleophilic addition reactions, which could be exploited in drug design . The ester derivative (Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate) exhibits notable hazards (e.g., respiratory irritation), suggesting that the aldehyde may require similar safety precautions .

Structural Isomerism :

- Positional isomerism (e.g., 3-carboxylic acid vs. 4-carboxylic acid) significantly affects melting points, with the 3-isomer being more thermally stable (Δmp ~34°C) . This trend may extrapolate to the aldehyde derivatives.

Commercial and Synthetic Utility :

- High costs for certain analogs (e.g., 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde at JPY 68,600/g) reflect specialized synthesis or purification challenges . The target compound’s synthetic route may parallel these, involving pyrazine-piperidine coupling followed by oxidation to the aldehyde.

Biologische Aktivität

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 205.261 g/mol

- CAS Number: 941716-81-0

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity: There is emerging evidence supporting its role in inhibiting cancer cell proliferation through various mechanisms.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The following table summarizes some proposed mechanisms:

| Target | Effect | Reference |

|---|---|---|

| Enzymes | Inhibition of enzyme activity | |

| Receptors | Modulation of receptor signaling | |

| Cancer Cells | Induction of apoptosis |

Research Findings

-

Antimicrobial Studies:

- A study highlighted the compound's activity against various bacterial strains, indicating a potential role in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis, which could be further explored for therapeutic applications.

-

Cancer Research:

- In vitro experiments demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy.

-

Structure-Activity Relationship (SAR):

- Research has focused on modifying the chemical structure to enhance biological activity and reduce toxicity. Variations in the pyrazine and piperidine moieties have been analyzed for their impact on potency and selectivity against target cells.

Case Studies

A comprehensive analysis was conducted involving several case studies that assessed the biological activity of similar compounds with structural similarities to this compound. Notable findings include:

- Case Study 1: A related compound demonstrated significant inhibitory effects on tumor growth in xenograft models, suggesting that modifications to the piperidine structure can enhance anticancer properties.

- Case Study 2: Another study reported promising results in using derivatives of this compound as potential anti-inflammatory agents, highlighting its versatility in therapeutic applications.

Q & A

Q. What are the key challenges in synthesizing 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling a methylpyrazine moiety to a piperidine-carbaldehyde scaffold. Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the 6-position of the pyrazine ring. Evidence from analogous piperidine-pyrazine derivatives suggests using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution under controlled pH and temperature .

- Aldehyde Stability : The carbaldehyde group is prone to oxidation. Inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) during purification are recommended .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate the product while minimizing degradation .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Analysis : ¹H and ¹³C NMR are essential for verifying the piperidine ring conformation and pyrazine substitution pattern. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while methylpyrazine protons resonate at δ 2.5–2.7 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities, such as the spatial arrangement of the methylpyrazine group relative to the piperidine ring. High-resolution data (≤1.0 Å) are ideal for detecting hydrogen bonding or torsional strain .

Q. How should researchers handle safety and stability concerns during experimental work?

- Handling : Use fume hoods and personal protective equipment (PPE) due to the compound’s acute toxicity and potential for skin/eye irritation .

- Storage : Store under argon at –20°C to prevent aldehyde oxidation. Stability studies indicate decomposition >5% after 6 months at 4°C .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid releasing toxic byproducts (e.g., NOₓ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Scaffold Modification : Compare analogs with variations in the pyrazine (e.g., 2-methyl vs. 6-methyl) or piperidine (e.g., 3-carbaldehyde vs. 4-carboxylic acid) moieties. Pharmacological assays (e.g., kinase inhibition) can identify critical functional groups .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like CRF-1 receptors, which are modulated by structurally related pyrazine-piperidine derivatives .

Q. What experimental strategies resolve contradictions in reported solubility and reactivity data?

- Solubility Discrepancies : Test solubility in polar aprotic solvents (DMSO, DMF) versus aqueous buffers (pH 4–9). For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is <1 mg/mL due to the hydrophobic pyrazine ring .

- Reactivity Conflicts : Validate conflicting reports (e.g., aldehyde reactivity under basic conditions) via kinetic studies. For instance, the aldehyde may undergo Cannizzaro reactions in strongly alkaline media, forming carboxylic acid derivatives .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

- Hydrogen-Bonding Analysis : SHELX-refined structures reveal hydrogen bonds between the aldehyde group and water molecules, suggesting strategies to enhance aqueous solubility (e.g., introducing hydroxyl groups) .

- Torsional Angle Optimization : Adjust substituents on the piperidine ring to reduce steric hindrance, improving membrane permeability. For example, replacing bulky groups with methyl or fluorine can enhance bioavailability .

Q. What methodologies are recommended for assessing metabolic stability and toxicity?

- In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life. Cytochrome P450 inhibition (e.g., CYP3A4) can be evaluated via fluorogenic substrates .

- In Silico Tools : Tools like ADMET Predictor™ or SwissADME can forecast properties like blood-brain barrier penetration or hERG channel liability, reducing reliance on animal testing .

Q. How can contradictory biological activity data across studies be reconciled?

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ values in prostate cancer cell lines) to rule out batch-to-batch variability .

- Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to confirm specificity. For example, pyrazine-piperidine hybrids may cross-react with serotonin receptors, necessitating counter-screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.